Product packaging for Cyanidin 3-lathyroside(Cat. No.:CAS No. 31073-32-2)

Cyanidin 3-lathyroside

Cat. No.: B12430065
CAS No.: 31073-32-2
M. Wt: 581.5 g/mol
InChI Key: ZPPQIOUITZSYAO-HVHHODJLSA-O
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Description

Overview of Flavonoid Classes and Anthocyanins

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. wikipedia.orgnih.gov With a characteristic C6-C3-C6 skeleton, flavonoids are categorized into several subclasses based on their chemical structure, including flavones, flavonols, flavanones, isoflavones, flavan-3-ols, and anthocyanidins. wikipedia.orgoregonstate.edunih.gov These compounds are responsible for a wide array of functions in plants, from pigmentation to protection against environmental stressors. nih.gov

Anthocyanins are a prominent subclass of flavonoids responsible for the vibrant red, purple, and blue colors observed in many flowers, fruits, and leaves. nih.govencyclopedia.pub Structurally, anthocyanins are glycosylated forms of anthocyanidins, meaning they consist of an anthocyanidin aglycone linked to one or more sugar molecules. nih.govoregonstate.edu This glycosylation enhances their solubility and stability. frontiersin.org The core structure of an anthocyanidin is the flavylium (B80283) (2-phenylchromenylium) ion. wikipedia.org The most common anthocyanidins found in nature include cyanidin (B77932), delphinidin, malvidin, pelargonidin, peonidin (B1209262), and petunidin. nih.gov

Importance of Anthocyanidin Glycosides in Biological Systems

Anthocyanidin glycosides, including cyanidin-3-o-lathyroside chloride, are of significant interest due to their diverse biological activities. oregonstate.edu These compounds are recognized for their antioxidant properties, which are attributed to their ability to donate electrons and stabilize free radicals. nih.gov Research has demonstrated that anthocyanins can modulate various cell-signaling pathways and exhibit anti-inflammatory, antidiabetic, and neuroprotective activities in both in vitro and animal models. oregonstate.edu

The consumption of foods rich in anthocyanidins has been linked to potential benefits for metabolic and cardiovascular health. oregonstate.edu Studies suggest that these compounds may improve vascular endothelial function and glycemic control. oregonstate.edu The biological effects of anthocyanidin glycosides are a key area of ongoing research, with scientists seeking to understand their mechanisms of action and potential applications.

Historical Context of Cyanidin-based Research

Research into cyanidin, the aglycone of cyanidin-3-o-lathyroside chloride, has a long history. Cyanidin is one of the most abundant anthocyanidins in nature, responsible for the red-to-purple coloration of a vast number of plants, including many common fruits and vegetables like grapes, berries, apples, and red cabbage. wikipedia.orgnih.gov Early research focused on the isolation and structural elucidation of cyanidin and its glycosides, establishing their role as natural pigments.

Over time, scientific interest expanded to the biological properties of cyanidin-containing compounds. Studies have explored the antioxidant capacity of cyanidin and its various glycosides, such as cyanidin-3-O-glucoside. acs.org The influence of the sugar moiety on the stability and bioavailability of cyanidin glycosides has also been a significant area of investigation. mdpi.commdpi.com This foundational research on cyanidin and its common glycosides has paved the way for the study of more specific and less common derivatives like cyanidin-3-o-lathyroside chloride.

Current Research Landscape of Cyanidin-3-o-lathyroside chloride

Cyanidin-3-o-lathyroside chloride is a specific anthocyanidin glycoside that has garnered attention for its potential biological activities. It is described as a synthetic compound with antioxidant and anti-inflammatory effects. biosynth.com Research suggests that it may have anticancer properties and the ability to influence calcium metabolism in cells. biosynth.com

The compound is typically a dark red crystalline powder. chembk.com Its molecular formula is C₂₆H₂₉O₁₅•Cl, with a molecular weight of 616.95 g/mol . biosynth.com The structure consists of a cyanidin core linked to a lathyrose sugar moiety, which is a disaccharide composed of xylose and galactose. chembk.comthegoodscentscompany.com

Current research on Cyanidin-3-o-lathyroside chloride is primarily focused on elucidating its specific biological effects and mechanisms of action. Studies have explored its potential in cancer therapy, with findings indicating an ability to inhibit cancer cell growth and induce apoptosis. biosynth.com It is important to note that this compound is intended strictly for research purposes and not for personal or veterinary use. biosynth.com

Chemical Properties of Cyanidin-3-o-lathyroside chloride

PropertyValue
CAS Number31073-32-2
Molecular FormulaC₂₆H₂₉O₁₅Cl
Molecular Weight616.95 g/mol
AppearanceDark red crystalline powder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Data sourced from multiple chemical suppliers and databases. biosynth.comchembk.combiocrick.comchromadex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29O15+ B12430065 Cyanidin 3-lathyroside CAS No. 31073-32-2

Properties

CAS No.

31073-32-2

Molecular Formula

C26H29O15+

Molecular Weight

581.5 g/mol

IUPAC Name

(2S,3R,5R)-2-[(2S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C26H28O15/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31)/p+1/t15-,18?,19?,20+,21?,22-,24?,25+,26-/m1/s1

InChI Key

ZPPQIOUITZSYAO-HVHHODJLSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

Occurrence and Natural Distribution of Cyanidin 3 O Lathyroside

Identification of Natural Sources Containing Cyanidin-3-o-lathyroside

Cyanidin-3-o-lathyroside has been identified in a variety of plant species, often concentrated in their fruits and flowers. Its presence contributes to the vibrant coloration of these plant parts, playing a role in attracting pollinators and seed dispersers.

Plant Species Accumulating the Compound

This anthocyanin has been detected in several plant families. Notable examples include:

Vaccinium myrtillus (Bilberry): The fruits of the bilberry are a known source of Cyanidin-3-o-lathyroside chloride.

Actinidia chinensis (Red Kiwifruit): This compound is one of the anthocyanins responsible for the characteristic red flesh of certain kiwifruit cultivars. researchgate.net

Daucus carota (Carrot): Specifically, cell suspension cultures of certain carrot cultivars have been shown to produce Cyanidin-3-o-lathyroside. researchgate.netutupub.fi It is also found in the taproots of purple and black carrot varieties. researchgate.net

Cissus sicyoides (Princess Vine): This plant, belonging to the grape family, contains Cyanidin-3-o-lathyroside in its fruits and leaves. nih.gov

Gaultheria shallon (Salal): The berries of this plant are a significant source of various anthocyanins, including Cyanidin-3-o-lathyroside. utupub.fiutupub.fi

Juniperus communis (Juniper): This compound has been listed among the phytochemicals found in juniper berries. researchgate.net

Dorcoceras uthongensis : A new species from the Gesneriaceae family found on limestone, where Cyanidin-3-o-lathyroside has been identified.

The following table provides a summary of plant species where Cyanidin-3-o-lathyroside has been identified.

FamilyGenusSpeciesCommon Name
EricaceaeVacciniummyrtillusBilberry
EricaceaeGaultheriashallonSalal
ActinidiaceaeActinidiachinensisRed Kiwifruit
ApiaceaeDaucuscarotaCarrot
VitaceaeCissussicyoidesPrincess Vine
CupressaceaeJuniperuscommunisJuniper
GesneriaceaeDorcocerasuthongensis

Tissue-Specific Distribution within Plants

The accumulation of Cyanidin-3-o-lathyroside is not uniform throughout the plant; it is typically localized in specific tissues where pigmentation is most prominent.

Fruits: The most common location for this compound is the fruit, particularly in the skin and flesh. In salal berries, a diversity of cyanidin (B77932) glycosides, including Cyanidin-3-o-lathyroside, are present, although at lower levels than delphinidins. utupub.fi Similarly, red kiwifruit accumulates this pigment in its flesh, contributing to its red coloration. researchgate.net The fruits of Vaccinium myrtillus are also a primary source.

Roots: In purple and black varieties of Daucus carota, Cyanidin-3-o-lathyroside is found in the taproot, contributing to its characteristic color. researchgate.net

Leaves: The leaves of Cissus sicyoides have been reported to contain this anthocyanin. nih.gov

Cell Cultures: Laboratory-based cell suspension cultures of Daucus carota have been shown to be capable of producing Cyanidin-3-o-lathyroside. researchgate.netvdoc.pub

Factors Influencing Biosynthesis and Accumulation in Natural Sources

The production and concentration of Cyanidin-3-o-lathyroside in plants are dynamic processes influenced by a combination of genetic and environmental factors, as well as the developmental stage of the plant.

Environmental and Genetic Determinants

The biosynthesis of anthocyanins, including Cyanidin-3-o-lathyroside, is a complex process regulated by both internal genetic programming and external environmental cues.

Environmental Factors: Light and temperature are critical environmental factors that affect anthocyanin biosynthesis. researchgate.net Light exposure can induce the expression of genes involved in the flavonoid pathway, which is the metabolic route for anthocyanin production. ontosight.ai Temperature can also modulate the activity of the enzymes involved in this pathway. ontosight.ai

Genetic Factors: The production of cyanidin-based anthocyanins is controlled by a series of structural and regulatory genes. nih.govresearchgate.net Key structural genes encode enzymes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), which are all involved in the flavonoid biosynthetic pathway. utupub.fi The expression of these structural genes is, in turn, controlled by regulatory genes, primarily transcription factors from the MYB, bHLH, and WD40 protein families. nih.gov In Phoebe bournei, for instance, the high expression of the F3'H gene is suggested to stimulate the synthesis of cyanidin-based anthocyanins. nih.gov

Developmental Stage and Maturity

The concentration of Cyanidin-3-o-lathyroside can change significantly as a plant or its organs mature.

Research on salal berries (Gaultheria shallon) provides a clear example of this developmental regulation. In these berries, the concentration of anthocyanins, including a variety of cyanidin glycosides, is low in the early stages of fruit development and increases dramatically during the later stages of ripening. utupub.fi While proanthocyanidins (B150500) are the dominant phenolics in young salal berries, their concentration decreases as the berries mature, coinciding with a rapid synthesis and accumulation of anthocyanins toward the end of ripening. utupub.fiutupub.fi A similar trend is observed in Natal plums, where the accumulation of cyanidin glycosides increases progressively with maturation. researchgate.net This developmental shift in phenolic compound production suggests a tightly regulated process that diverts metabolic resources towards anthocyanin biosynthesis as the fruit ripens, likely to enhance its visual appeal for seed dispersal.

The following table presents data on the concentration of Cyanidin-3-o-lathyroside and other cyanidin glycosides in salal berries at different developmental stages, illustrating the increase during ripening.

CompoundB7 Stage (mg/100g DW)B8 Stage (mg/100g DW)
Cyanidin-3-o-lathyroside 18 ± 1.557 ± 3
Cyanidin-3-o-arabinoside39 ± 383 ± 3.5
Cyanidin-3-o-galactoside37 ± 3.5130 ± 10
Cyanidin-3-o-sambucoside9.9 ± 0.44.5 ± 0.2
Data adapted from a study on salal berry phytochemicals. utupub.fi

Biosynthesis and Metabolic Pathways of Cyanidin 3 O Lathyroside

Enzymatic Steps in the Anthocyanin Biosynthetic Pathway Relevant to Lathyroside Glycosylation

The formation of Cyanidin-3-o-lathyroside begins with the synthesis of the cyanidin (B77932) aglycone. This process is a well-characterized branch of the phenylpropanoid pathway. The key enzymatic steps leading to the formation of cyanidin are outlined in the table below.

EnzymeAbbreviationSubstrateProduct
Phenylalanine ammonia-lyasePALPhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLp-Coumaric acid4-Coumaroyl-CoA
Chalcone (B49325) synthaseCHS4-Coumaroyl-CoA + 3x Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHINaringenin chalconeNaringenin
Flavanone (B1672756) 3-hydroxylaseF3HNaringeninDihydrokaempferol
Flavonoid 3'-hydroxylaseF3'HDihydrokaempferolDihydroquercetin
Dihydroflavonol 4-reductaseDFRDihydroquercetinLeucocyanidin
Anthocyanidin synthaseANSLeucocyanidinCyanidin

Data sourced from general anthocyanin biosynthesis pathways.

Following the synthesis of the cyanidin aglycone, the crucial step for the formation of Cyanidin-3-o-lathyroside is the glycosylation at the 3-hydroxyl position with a lathyrose sugar moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general mechanism of anthocyanin glycosylation is understood, the specific UGT responsible for transferring lathyrose to cyanidin has not been definitively identified in scientific literature. It is presumed to be a member of the large family of plant UGTs that utilize UDP-sugars as donors. The reaction is as follows:

Cyanidin + UDP-Lathyrose → Cyanidin-3-O-lathyroside + UDP

The availability of the activated sugar donor, UDP-lathyrose, is a prerequisite for this reaction. The biosynthesis of UDP-lathyrose itself is a separate pathway that provides the necessary substrate for the glycosyltransferase.

Precursor Compounds and Substrate Specificity

The primary precursor for the biosynthesis of the cyanidin aglycone is the amino acid phenylalanine. Through the general phenylpropanoid pathway, phenylalanine is converted into 4-coumaroyl-CoA, which serves as a key intermediate. Another essential precursor is malonyl-CoA, which is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

The substrate specificity of the enzymes in the anthocyanin biosynthetic pathway is a critical factor in determining the final anthocyanin produced. For the formation of cyanidin, the enzymes flavonoid 3'-hydroxylase (F3'H) and dihydroflavonol 4-reductase (DFR) play crucial roles in directing the pathway towards the production of leucocyanidin.

The final glycosylation step is highly specific. The UDP-glycosyltransferase responsible for the synthesis of Cyanidin-3-o-lathyroside must exhibit specificity for both the cyanidin aglycone and the UDP-lathyrose sugar donor. While many UGTs demonstrate promiscuity towards different flavonoid aglycones, their specificity for the sugar donor is often more stringent. The precise substrate specificity of the UGT involved in Cyanidin-3-o-lathyroside formation remains an area for further research.

Regulation of Biosynthesis

The biosynthesis of anthocyanins, including presumably Cyanidin-3-o-lathyroside, is a tightly regulated process at both the transcriptional and post-translational levels. This regulation allows plants to control the timing and location of pigment production in response to developmental and environmental cues.

The expression of the structural genes encoding the enzymes of the anthocyanin biosynthetic pathway is primarily controlled by a transcriptional complex known as the MBW complex. This complex consists of three types of transcription factors:

R2R3-MYB proteins: These proteins are key determinants of the specificity of the complex, activating the expression of specific sets of biosynthetic genes.

basic Helix-Loop-Helix (bHLH) transcription factors: These proteins interact with MYB factors and are essential for the activation of the target genes.

WD40 repeat proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH components.

The coordinated expression of these regulatory genes leads to the activation of the entire anthocyanin biosynthetic pathway. Different MYB and bHLH transcription factors can regulate different branches of the flavonoid pathway, allowing for the differential production of various flavonoid compounds in different tissues and at different developmental stages. The specific transcription factors that regulate the biosynthesis of Cyanidin-3-o-lathyroside have not yet been identified.

The activity of the enzymes in the anthocyanin biosynthetic pathway can also be regulated by post-translational modifications. These modifications can alter the enzyme's stability, localization, or catalytic activity. Common post-translational modifications include:

Phosphorylation: The addition of a phosphate group can activate or deactivate an enzyme.

Glycosylation: The attachment of sugar moieties can affect protein folding and stability.

Ubiquitination: The addition of ubiquitin can target an enzyme for degradation.

While the general importance of post-translational modifications in regulating metabolic pathways is well-established, specific instances of such modifications regulating the enzymes involved in Cyanidin-3-o-lathyroside biosynthesis are not yet documented in the scientific literature. It is plausible that the UDP-glycosyltransferase responsible for the final glycosylation step is subject to such regulatory mechanisms to fine-tune the production of this specific anthocyanin.

Isolation and Purification Methodologies for Cyanidin 3 O Lathyroside Chloride

Extraction Techniques from Biological Matrices

The initial step in isolating Cyanidin-3-o-lathyroside chloride involves its extraction from the complex cellular environment of plant materials. The choice of extraction technique is critical to maximize yield while preserving the structural integrity of the compound, as anthocyanins are sensitive to factors like pH, temperature, and light.

Solvent-Based Extraction Approaches

Conventional solvent extraction remains a fundamental and widely used method for obtaining anthocyanins from plant sources. The selection of an appropriate solvent system is paramount for efficient extraction. Anthocyanins are polar molecules, making polar solvents the preferred choice for their extraction.

Acidified organic solvents are commonly employed to enhance extraction efficiency and stability. The low pH environment helps to maintain the flavylium (B80283) cation form of the anthocyanin, which is the most stable and colored form. Commonly used solvents include methanol (B129727), ethanol (B145695), and acetone, often mixed with water and a small amount of acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). For instance, a study on the extraction of a related compound, cyanidin-3-O-glucoside, from rat plasma involved preparing stock solutions by dissolving the compound in methanol. psu.edu Another common approach involves using acidified 75% methanol with 0.1% HCl for dilutions. psu.edu

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used to clean up the initial crude extract. In one comparative study, LLE showed a slightly higher recovery percentage for cyanidin-3-O-glucoside (72.85%) compared to SPE (68.36%). psu.edu However, SPE often provides cleaner extracts with better peak shapes in subsequent chromatographic analysis. psu.edu The LLE method may involve acidifying the sample to pH 2 and then extracting with acetonitrile (B52724) (ACN) followed by methanol. psu.edu

Interactive Data Table: Solvent Systems for Anthocyanin Extraction

Compound Matrix Solvent System Extraction Method Recovery/Notes Source
Cyanidin-3-O-glucoside Rat Plasma Acetonitrile & Methanol (acidified to pH 2) LLE 72.85% recovery psu.edu
Cyanidin-3-O-glucoside Rat Plasma Not specified SPE 68.36% recovery, but better peak shape psu.edu
General Anthocyanins Plant Material 50% Ethanol (pH 2) Tissue-smashing & Sonication Effective for crude extract preparation mdpi.com
Cyanidin-3-O-glucoside Stock Solution Methanol Solubilization Standard preparation method psu.edu

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique that utilizes the energy of ultrasonic waves to enhance the extraction process. The underlying principle is acoustic cavitation, where the formation and collapse of microscopic bubbles in the solvent generate intense local pressure and temperature changes. This disrupts plant cell walls, facilitating the release of intracellular compounds and improving the mass transfer of the target molecules into the solvent. nih.gov

UAE offers several advantages over conventional methods, including reduced extraction times, lower solvent consumption, and the ability to operate at lower temperatures, which is crucial for preventing the degradation of thermally sensitive compounds like Cyanidin-3-o-lathyroside chloride. nih.gov The efficiency of UAE is influenced by several parameters, including ultrasonic power and frequency, extraction time, temperature, and solvent composition. For example, in the extraction of cyanidin-3-rutinoside (B1257026) from litchi pericarp, optimal conditions were found to be an ultrasonic power of 240 W, an extraction time of 34.5 minutes, and an ethanol concentration of 54.1%. nih.govresearchgate.net Similarly, optimizing UAE for antioxidants from kiwifruit showed the best results with 68% ethanol at 42°C for 30 minutes under 420 W of ultrasonic power. lcms.cz

Interactive Data Table: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Anthocyanins

Compound/Target Matrix Optimal Ultrasonic Power Optimal Time Optimal Solvent Optimal Temperature Source
Cyanidin-3-rutinoside Litchi Pericarp 240 W 34.5 min 54.1% Ethanol Not specified nih.govresearchgate.net
Antioxidants (inc. Procyanidin) Kiwifruit 420 W 30 min 68% Ethanol 42°C lcms.cz
Cyanidin-3-O-galactoside Aronia Not specified (75 kHz frequency) 6.0 h 70% Ethanol 18.8°C nih.gov
General Anthocyanins Onion Bulbs 70 W (30-90% amplitude) 10 min 50-100% Methanol in water (pH 2-7) 10-60°C nih.gov

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are therefore essential to separate and purify Cyanidin-3-o-lathyroside chloride to a high degree.

Column Chromatography Techniques

Column chromatography is a fundamental purification method. For anthocyanins, macroporous resins are particularly effective for initial purification and concentration from crude extracts. These resins adsorb the anthocyanins, while other water-soluble impurities like sugars and proteins can be washed away. The adsorbed anthocyanins are then eluted with an organic solvent, typically ethanol. For instance, Diaion® HP-20 macroporous resin has been used to enrich and purify anthocyanin extracts. mdpi.com After adsorption, the resin is washed with water, and the anthocyanins are subsequently eluted using 60% ethanol (pH 3). mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products, including anthocyanins. It eliminates the problems of irreversible adsorption onto a solid stationary phase, leading to high sample recovery. elsevierpure.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. A common solvent system for anthocyanin separation consists of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water, often acidified with a small amount of trifluoroacetic acid (TFA). koreascience.krmdpi.com For example, a system of TBME/n-butanol/acetonitrile/water/TFA (2:2:1:5:0.01, v/v) was successfully used to isolate cyanidin-3-glucoside from blue honeysuckle fruits, yielding 22.8 mg of the compound at 98.1% purity from a 100 mg crude extract injection. koreascience.kr This demonstrates the high efficiency and resolution of the HSCCC technique for purifying cyanidin (B77932) glycosides.

Interactive Data Table: HSCCC Applications for Cyanidin Glycoside Purification

Compound(s) Matrix Solvent System (v/v/v/v/v) Yield/Purity Source
Cyanidin-3-glucoside Blue Honeysuckle TBME/n-butanol/acetonitrile/water/TFA (2:2:1:5:0.01) 22.8 mg from 100 mg extract; 98.1% purity koreascience.kr
Cyanidin-3-glucoside, Cyanidin-3-rutinoside Mulberry TBME/n-butanol/acetonitrile/water/TFA (1:3:1:5:0.01) 34.1 mg C3G, 14.3 mg C3R from 1.5 g extract mdpi.com
Cyanidin-3-glucoside, Peonidin-3-glucoside Black Rice TBME/n-butanol/acetonitrile/water/TFA (1:3:1:5) 16.5 mg C3G (98.2% purity), 8.7 mg P3G (96.3% purity) from 500 mg extract
Cyanidin-3-O-glucoside Black Rice Bran water/n-butanol/TBME/acetonitrile/TFA (5:2:2:1:0.1) Concentrated content to 563.23 mg/g with 96.89% recovery

Low Speed Rotary Countercurrent Chromatography (LSRCCC)

The application of Low Speed Rotary Countercurrent Chromatography (LSRCCC) for the specific isolation and purification of Cyanidin-3-o-lathyroside chloride is not extensively documented in readily available scientific literature. While countercurrent chromatography in general is a well-established technique for separating anthocyanins, the high-speed (HSCCC) and centrifugal partition chromatography (CPC) variants are more commonly reported in recent research for achieving high resolution and purity. mdpi.com

Solid-Phase Extraction (SPE) Development and Optimization

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and concentration of anthocyanins, including Cyanidin-3-o-lathyroside chloride, from complex mixtures like wine samples. oeno-one.eu The optimization of SPE protocols is crucial for achieving high recovery and purity of the target compound.

One common approach involves the use of copolymer sorbents. For instance, a protocol described for the isolation of phenolic compounds in red wine utilizes Oasis HLB cartridges. oeno-one.eu This method has been successfully applied for the quantification of various phenolic compounds, where Cyanidin-3-o-lathyroside chloride can serve as an external standard. oeno-one.eu

The general procedure for SPE involves the following steps:

Sample Preparation: Wine samples are typically centrifuged to remove particulate matter before extraction. oeno-one.eu

Cartridge Conditioning: The SPE cartridge is conditioned with appropriate solvents to activate the sorbent.

Sample Loading: The prepared sample is loaded onto the conditioned cartridge, allowing the anthocyanins to adsorb to the sorbent.

Washing: The cartridge is washed with a solvent to remove interfering substances.

Elution: The retained anthocyanins, including Cyanidin-3-o-lathyroside chloride, are eluted from the cartridge using a suitable solvent.

The selection of solvents for both the washing and elution steps is critical for the selectivity and efficiency of the extraction. The optimization of these parameters, along with the sample load and flow rate, is key to developing a robust SPE method.

ParameterDescriptionReference
Sorbent Type Copolymer sorbents, such as Oasis HLB, are effective for retaining phenolic compounds. oeno-one.eu
Sample Pre-treatment Centrifugation of samples like wine is performed to remove solids prior to SPE. oeno-one.eu
Application SPE is used for the isolation of phenolic compounds for subsequent analysis by methods like HPLC. oeno-one.eu

Liquid-Liquid Extraction (LLE) Comparisons

While solid-phase extraction is a common method, liquid-liquid extraction (LLE) can also be employed for the initial extraction of anthocyanins from plant materials. However, SPE is often preferred for its selectivity and ability to provide cleaner extracts, which is particularly important for subsequent high-performance liquid chromatography (HPLC) analysis.

In the context of analyzing phenolic compounds in wine, a study directly employed SPE for sample cleanup and concentration prior to HPLC analysis, indicating its suitability over simpler extraction methods for complex matrices. oeno-one.eu The use of LLE might be more prevalent in the initial extraction from solid plant tissues before further purification steps.

Comparisons between SPE and LLE for the isolation of anthocyanins generally highlight the following:

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High, due to specific sorbent-analyte interactions.Lower, based on partitioning between two immiscible liquids.
Solvent Consumption Generally lower.Often requires larger volumes of organic solvents.
Automation Easily automated for high-throughput analysis.More labor-intensive and difficult to automate.
Extract Cleanliness Produces cleaner extracts with fewer interferences.May result in extracts with more co-extracted impurities.

Purity Assessment and Enrichment Protocols

Following initial extraction and purification steps like SPE, the purity of Cyanidin-3-o-lathyroside chloride is assessed, and further enrichment may be necessary. High-performance liquid chromatography (HPLC) is the primary analytical technique for both purity assessment and preparative purification.

The purity of commercially available Cyanidin-3-o-lathyroside chloride standards is typically determined to be high, often ≥97%. nih.gov For newly isolated compounds, purity is assessed by comparing the analytical data with that of a reference standard.

Enrichment protocols often involve chromatographic techniques. For instance, macroporous resin chromatography has been used to enrich flavonoids from hawthorn peel, significantly increasing the concentration of anthocyanins in the final extract. chemfaces.com

The purity assessment of Cyanidin-3-o-lathyroside chloride typically involves:

Advanced Analytical Characterization of Cyanidin 3 O Lathyroside Chloride

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is fundamental to confirming the complex structure of Cyanidin-3-o-lathyroside chloride, which consists of a cyanidin (B77932) aglycone linked to a lathyrose (xylosyl-galactose) disaccharide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Cyanidin-3-o-lathyroside chloride. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the precise connectivity of atoms.

Detailed NMR studies have been crucial in confirming the structure. acs.org ¹H NMR data, in conjunction with Heteronuclear Multiple Bond Correlation (HMBC) experiments, have verified the identity of the compound as cyanidin 3-O-[2-O-(β-xylosyl)-β-galactoside]. acs.org Specifically, HMBC correlations show the linkage between the anomeric proton of the galactose unit (gal-H1) and the C3 position of the cyanidin aglycone. acs.org Further correlations confirm the 1→2 linkage between the xylose and galactose units, a defining feature of lathyrose. acs.org Unusual chemical shifts observed in ¹H NMR can also indicate intramolecular copigmentation, where aromatic residues within the molecule interact with the aglycone. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Key NMR Correlation Data for Structural Confirmation of Cyanidin-3-o-lathyroside

Correlation TypeInteracting NucleiStructural Information Confirmed
HMBC Galactose H1 ↔ Cyanidin C3Confirms the attachment of the sugar moiety to the aglycone at the 3-position. acs.org
HMBC Xylose H1 ↔ Galactose C2Confirms the 1→2 linkage between the pentose (B10789219) (xylose) and hexose (B10828440) (galactose). acs.org
COSY Aglycone ProtonsEstablishes proton-proton couplings within the cyanidin A and B rings. researchgate.net
HSQC Aglycone & Sugar Protons ↔ CarbonsAssigns specific protons to their directly attached carbons in both the cyanidin and sugar units. acs.org

This table is a representation of typical data derived from 2D NMR experiments used for structural elucidation.

Mass spectrometry (MS) techniques are essential for determining the molecular weight and fragmentation patterns of Cyanidin-3-o-lathyroside chloride, further confirming its identity. Electrospray ionization (ESI) is a soft ionization method ideal for analyzing large, polar molecules like anthocyanins.

In ESI-MS analysis, Cyanidin-3-o-lathyroside appears as a molecular ion [M]⁺. Tandem mass spectrometry (MS/MS or MSn) experiments involve isolating this parent ion and subjecting it to collision-induced dissociation. This process produces a characteristic fragmentation pattern that reveals the structure. The primary fragmentation involves the loss of the sugar moiety, yielding an ion corresponding to the cyanidin aglycone. acs.org High-resolution techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, allowing for the determination of the elemental formula. sciex.comchemfaces.com

Table 2: Characteristic Mass Spectrometry Fragments for Cyanidin-3-o-lathyroside

Ionm/z (mass-to-charge ratio)IdentificationTechnique
[M]⁺ 581Molecular ion of Cyanidin-3-o-lathyroside.ESI-MS, QTOF-MS
[M - 132]⁺ 449Loss of the terminal xylose unit.ESI-MS/MS
[M - 294]⁺ 287Loss of the entire lathyrose (xylose-galactose) unit. acs.orgESI-MS/MS
[Aglycone]⁺ 287Cyanidin aglycone fragment. acs.orgESI-MS/MS

Data compiled from findings in studies utilizing LC-MS/MS. acs.org

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantification and preliminary identification of anthocyanins like Cyanidin-3-o-lathyroside chloride. Anthocyanins exhibit two characteristic absorption maxima: one in the UV range (around 280 nm) corresponding to the benzoyl structure (A-ring) and another in the visible range (480-550 nm) corresponding to the cinnamoyl structure (B-ring). acs.org

The maximum absorbance (λmax) in the visible region is responsible for the compound's color and is highly dependent on pH. For cyanidin derivatives, this peak is typically found around 515-530 nm in acidic solutions. acs.orgacs.org In a study of kiwifruit anthocyanins, Cyanidin-3-o-lathyroside exhibited a λmax of approximately 518 nm. acs.org This property allows for its quantification in solutions using a spectrophotometer, often by measuring absorbance at the λmax and comparing it to a standard curve.

Table 3: UV-Visible Spectral Characteristics of Cyanidin-3-o-lathyroside

Spectral RegionWavelength Range (nm)Corresponding Structureλmax (approx.)
UV 270 - 280Benzoyl Moiety (A-Ring)~280 nm
Visible 510 - 530Cinnamoyl Moiety (B-Ring)~518 nm acs.org

The exact λmax can vary slightly based on solvent and pH.

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information on the functional groups present in the Cyanidin-3-o-lathyroside chloride molecule. While often used for analyzing the compound in a pure state, it is also highly effective for studying its interactions with other molecules, such as proteins or polymers, by observing shifts in characteristic absorption bands. nih.gov

The FT-IR spectrum of a cyanidin glycoside shows distinct peaks corresponding to the various bonds within its structure. These include broad O-H stretching from the numerous hydroxyl groups, C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic rings, and C-O stretching from the ether linkages of the glycosidic bonds and hydroxyl groups. researchgate.netresearchgate.net

Table 4: Principal FT-IR Absorption Bands for Cyanidin Glycosides

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 O-H StretchingHydroxyl groups (phenolic and sugar)
3000 - 2800 C-H StretchingAliphatic and Aromatic C-H
1650 - 1500 C=C StretchingAromatic rings
1300 - 1000 C-O StretchingGlycosidic bonds, alcohols, ethers

This table is based on general data for cyanidin glycosides like Cyanidin-3-O-glucoside. researchgate.netnih.govresearchgate.net

Chromatographic Methods for Quantification and Purity Determination

Chromatographic methods are the gold standard for separating Cyanidin-3-o-lathyroside chloride from complex mixtures, determining its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common and reliable technique for the analysis of Cyanidin-3-o-lathyroside chloride. acs.orgnih.govoeno-one.eu This method allows for the separation, identification, and quantification of the compound in a single run.

The separation is typically achieved on a reversed-phase column (e.g., C18), where compounds are eluted based on their polarity using a gradient of an aqueous acidic mobile phase and an organic solvent like methanol (B129727) or acetonitrile (B52724). acs.orgoeno-one.eu Cyanidin-3-o-lathyroside chloride is identified by comparing its retention time to that of a certified reference standard. oeno-one.eu The DAD provides spectral information across a range of wavelengths for the eluting peak, confirming its identity by matching its UV-Vis spectrum with the standard. Quantification is performed by integrating the peak area at the visible λmax (~520 nm), where there is less interference from other phenolic compounds. oeno-one.eu

Table 5: Typical HPLC-DAD Parameters for Cyanidin-3-o-lathyroside Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., XBridge™, LiChroCart®) acs.orgoeno-one.euSeparation based on polarity.
Mobile Phase A Acidified Water (e.g., with formic or acetic acid) acs.orgoeno-one.euAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol acs.orgoeno-one.euOrganic component for gradient elution.
Detection Diode Array Detector (DAD)Identification via retention time and UV-Vis spectrum; Quantification via peak area.
Wavelength ~520 nm oeno-one.euQuantification of anthocyanins.
Standard Cyanidin-3-o-lathyroside chloride reference standard oeno-one.euFor identification (retention time) and creation of a calibration curve for quantification.

Rapid Resolution Liquid Chromatography (RRLC) Development and Optimization

The advancement of liquid chromatography techniques has led to the development of Rapid Resolution Liquid Chromatography (RRLC), a method that offers enhanced separation and identification of specific anthocyanin components. analis.com.my The optimization of an RRLC method is a critical step to ensure accurate quantification and analysis of compounds like Cyanidin-3-o-lathyroside chloride. This process involves a systematic evaluation of various chromatographic parameters to achieve the best possible resolution, peak shape, and analysis time.

The development and optimization of an RRLC method for a related compound, cyanidin-3-O-glucoside chloride, provides a framework for the analysis of Cyanidin-3-o-lathyroside chloride. analis.com.my Key parameters that are meticulously adjusted include the mobile phase composition, flow rate, column temperature, and detection wavelength. analis.com.my For instance, a mobile phase consisting of a specific ratio of 0.1% trifluoroacetic acid (TFA) in an aqueous solution and acetonitrile is often employed. analis.com.my The optimization of this ratio is crucial for achieving good separation.

A study on a similar cyanidin glycoside determined that a mobile phase composition of 81:19 (v/v) of 0.1% TFA aqueous solution to acetonitrile, a flow rate of 0.5 mL/min, and a column temperature of 30°C were optimal. analis.com.my The detection wavelength is selected based on the maximum absorption of the compound, which for cyanidin glycosides is typically around 525 nm. analis.com.my Under these optimized conditions, the retention time for a similar compound, cyanidin-3-O-glucoside chloride, was approximately 4.4 minutes, allowing for a rapid and efficient analysis. analis.com.my

Table 1: Optimized RRLC Parameters for Analysis of a Cyanidin Glycoside

Parameter Optimized Value
Mobile Phase 81:19 (v/v) 0.1% TFA in Water : Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 525 nm
Retention Time ~4.4 min

Data is based on the analysis of a structurally similar compound, cyanidin-3-O-glucoside chloride. analis.com.my

Ultra High-Performance Liquid Chromatography-Multiple Wavelength Detection (UHPLC-MWD)

Ultra High-Performance Liquid Chromatography (UHPLC) coupled with a Multiple Wavelength Detector (MWD) stands as a powerful technique for the characterization of anthocyanins, including Cyanidin-3-o-lathyroside chloride. This method offers superior resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. The use of sub-2 µm particles in UHPLC columns leads to a significant increase in efficiency, allowing for the separation of complex mixtures of anthocyanins that may be present in natural extracts.

In the analysis of elderberries, a UHPLC-MWD system was utilized to quantify the main anthocyanin constituents, which include various cyanidin glycosides. nih.gov This approach allows for the precise measurement of individual anthocyanin content. For example, in one study, the quantification of cyanidin-3-O-glucoside, cyanidin-3-O-sambubioside, and cyanidin-3-O-sambubioside-5-O-glucoside was successfully achieved using this technique. nih.gov The limits of detection (LOD) and quantification (LOQ) for these related compounds were determined to be in the low mg/mL range, highlighting the sensitivity of the method. nih.gov

Table 2: UHPLC-MWD Method Performance for Related Cyanidin Glycosides

Compound Limit of Detection (LOD) (mg/mL) Limit of Quantification (LOQ) (mg/mL)
Cyanidin-3-O-glucoside 3.68 14.41
Cyanidin-3-O-sambubioside 3.94 14.34
Cyanidin-3-O-sambubioside-5-O-glucoside 3.302 12.038

Data from a study on the analysis of anthocyanins in elderberry. nih.gov

The application of UHPLC is also central to the characterization of anthocyanin profiles in various fruits and plants, such as blueberries and grapes. researchgate.net The high resolution afforded by UHPLC is essential for separating structurally similar anthocyanins, which may differ only in their glycosylation or acylation patterns.

Emerging Analytical Techniques

The field of analytical chemistry is continually evolving, with the emergence of new techniques that offer advantages in terms of speed, cost-effectiveness, and ease of use for the analysis of chemical compounds.

Near-Infrared (NIR) Spectroscopy for Screening Applications

Near-Infrared (NIR) spectroscopy is a rapidly emerging analytical technique for the high-throughput screening of anthocyanin content in various matrices. nih.govfrontiersin.org This non-destructive method measures the absorption of near-infrared light by the sample, which can be correlated with the concentration of the target analyte. frontiersin.org A significant advantage of NIR spectroscopy is its ability to analyze samples with minimal to no preparation, making it a cost-effective and efficient tool for quality control and screening purposes. nih.govfrontiersin.org

Research has demonstrated the potential of NIR spectroscopy to predict the content of cyanidin glycosides in plant materials. frontiersin.org In one study, a prediction model for cyanidin 3-rutinoside content in the tepals of Michelia crassipes was developed using NIR spectroscopy combined with partial least squares regression (PLSR). frontiersin.org The performance of the model was evaluated based on the coefficient of determination (R²), root mean square error (RMSE), and residual prediction deviation (RPD). frontiersin.org The best-performing model showed a reliable prediction ability with an R² of 0.72, an RMSE of 1.04%, and an RPD of 2.06. frontiersin.org

Another study successfully developed an NIR method for the determination of total anthocyanin content in whole elderberries, using UHPLC-MWD as the reference method. nih.gov This demonstrates the utility of NIR spectroscopy as a rapid screening tool that can complement more comprehensive but time-consuming chromatographic techniques. nih.gov The development of such NIR methods provides a valuable tool for the rapid assessment of ripeness and quality in anthocyanin-rich fruits. nih.gov

Table 3: Performance of a PLSR Model for the Prediction of Cyanidin 3-rutinoside Content using NIR Spectroscopy

Parameter Value
Coefficient of Determination (R²) 0.72
Root Mean Square Error (RMSE) 1.04%
Residual Prediction Deviation (RPD) 2.06

Data from a study on the prediction of cyanidin 3-rutinoside content in Michelia crassipes. frontiersin.org

Biological Activities and Mechanistic Investigations of Cyanidin 3 O Lathyroside Chloride

Antioxidant Activity and Oxidative Stress Modulation

Cyanidin-3-o-lathyroside chloride demonstrates notable antioxidant capabilities through various mechanisms, including the direct scavenging of reactive oxygen species and the mitigation of cellular damage induced by oxidative and nitrosative stress.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Cyanidin-3-o-lathyroside chloride and its related glycosides are potent scavengers of reactive oxygen species (ROS) and free radicals. nih.govresearchgate.net Studies have shown that cyanidin (B77932) glycosides can directly interact with and neutralize various ROS, including hydrogen peroxide (H2O2), superoxide (B77818) anions (-O2), and hydroxyl radicals (OH•). nih.govresearchgate.net This direct scavenging activity is a key component of its antioxidant properties. For instance, Cyanidin-3-O-glucoside (C3G), a closely related compound, has been shown to be highly efficient in scavenging these oxygen free radicals. nih.govresearchgate.net This capacity is attributed to the molecular structure of cyanidins, which allows them to be readily oxidized, thereby neutralizing harmful radicals. nih.govresearchgate.net

Research on various cell types has demonstrated the ability of cyanidin compounds to reduce intracellular ROS levels. In studies involving glutamate-induced oxidative stress in neuronal cells, pretreatment with C3G significantly diminished the production of ROS. nih.gov This protective effect is not only due to direct scavenging but also through the enhancement of the cell's own antioxidant systems. nih.gov

The antioxidant efficacy of cyanidin glycosides has been compared to other well-known antioxidants. For example, C3G exhibited a significantly higher inhibitory effect on malondialdehyde (MDA) generation, an indicator of lipid peroxidation, compared to resveratrol (B1683913) and ascorbic acid. nih.govresearchgate.net This underscores the potent antioxidant nature of cyanidin compounds.

Mitigation of Peroxynitrite-Induced Cellular Damage and Dysfunction

Cyanidin-3-o-lathyroside chloride has been shown to be effective in mitigating cellular damage caused by peroxynitrite. chemfaces.com Peroxynitrite is a potent and destructive reactive nitrogen species that can induce a variety of cellular dysfunctions, including DNA damage and the suppression of mitochondrial respiration. chemfaces.com

Specifically, Cyanidin-3-O-arabinoside chloride, a similar cyanidin glycoside, has been documented to reduce peroxynitrite-induced suppression of mitochondrial respiration, DNA damage, and the activation of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. chemfaces.com By counteracting the detrimental effects of peroxynitrite, these compounds help to maintain cellular integrity and function. chemfaces.com This protective action extends to the vasculature, where it can alleviate peroxynitrite-induced vascular dysfunction in human umbilical vein endothelial cells (HUVECs). chemfaces.com

Effects on Mitochondrial Respiration in Oxidative Stress Models

Mitochondria are central to cellular energy metabolism and are also a primary site of ROS production. Oxidative stress can impair mitochondrial function, leading to a decline in cellular bioenergetics. Flavonoids, including cyanidin derivatives, have been observed to interact with mitochondrial respiration. researchgate.net

While some flavonoids can inhibit mitochondrial respiration, particularly at complex I (NADH-coenzyme Q reductase) of the respiratory chain, cyanidin glycosides have demonstrated protective effects on mitochondria under oxidative stress. researchgate.netnih.gov For instance, C3G has been found to enhance mitochondrial function and biogenesis in hepatocytes. nih.gov It increases the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. nih.gov

Furthermore, in models of hyperglycemia-induced oxidative stress, C3G has been shown to alleviate the decrease in mitochondrial membrane potential and combat the increase in ROS levels. nih.gov This suggests that cyanidin compounds can help preserve mitochondrial function in the face of oxidative challenges. nih.gov

Anti-Inflammatory Effects and Signaling Pathway Modulation

In addition to its antioxidant properties, Cyanidin-3-o-lathyroside chloride and related compounds exhibit significant anti-inflammatory activities. These effects are mediated through the inhibition of pro-inflammatory molecules and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, IL-8, TNF-α, IL-1β)

Research has consistently shown that cyanidin glycosides can suppress the production of various pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, Cyanidin-3-O-glucoside (C3G) has been found to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

Similarly, cyanidin chloride has been reported to inhibit nitric oxide production induced by LPS in microglial cells. nih.gov This inhibition of pro-inflammatory cytokines and mediators is a crucial aspect of the anti-inflammatory effects of cyanidin compounds.

Pro-Inflammatory MediatorEffect of Cyanidin GlycosidesCell/Animal Model
TNF-α InhibitionLPS-stimulated THP-1 macrophages nih.govnih.gov
IL-1β InhibitionLPS-stimulated THP-1 macrophages nih.govnih.gov
IL-6 InhibitionLPS-stimulated THP-1 macrophages nih.gov
IL-8 InhibitionLPS-stimulated THP-1 macrophages nih.govnih.gov
Nitric Oxide (NO) InhibitionLPS-stimulated microglial cells nih.gov

Modulation of NF-κB and MAPK-Mediated Inflammatory Cascades

The anti-inflammatory effects of cyanidin compounds are underpinned by their ability to modulate key signaling pathways that regulate the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Studies have demonstrated that C3G can suppress the LPS-induced activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.govnih.gov This, in turn, blocks the translocation of the NF-κB/p65 subunit to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov

Furthermore, cyanidin glycosides have been shown to modulate the MAPK signaling cascade. C3G pretreatment has been observed to block the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK), in response to inflammatory stimuli. nih.gov By inhibiting both the NF-κB and MAPK pathways, cyanidin compounds can effectively dampen the inflammatory cascade. nih.gov

Signaling PathwayKey Proteins Modulated by Cyanidin GlycosidesEffect
NF-κB IκBα, NF-κB/p65Inhibition of phosphorylation and nuclear translocation nih.govnih.gov
MAPK ERK, p38, JNKInhibition of phosphorylation nih.gov

Preclinical Anti-Proliferative and Apoptotic Studies in Cellular Models

Studies on cyanidin glycosides have demonstrated their potential to inhibit cancer cell growth through mechanisms that include halting the cell division cycle and inducing programmed cell death (apoptosis).

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Research has shown that cyanidin glycosides can interfere with this process, causing cells to halt at specific checkpoints.

Treatment with cyanidin-3-O-glucoside (C3G) has been observed to cause a strong inhibitory effect on the growth of human breast cancer (HS578T) and gastric cancer (MKN-45) cells by inducing cell cycle arrest at the G2/M phase. nih.govbiopurify.cnnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. biopurify.cn In one study, C3G was found to prevent cell cycle arrest in the G1 phase in HeLa cells. nih.gov The ability to halt cell division at these critical stages underscores the anti-proliferative potential of these compounds.

Table 1: Effects of Cyanidin Glycosides on Cell Cycle Arrest

Compound Cell Line Effect Reference
Cyanidin-3-O-glucoside (C3G) MKN-45 (Gastric Cancer) G2/M phase arrest nih.govnih.gov

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells. The induction of apoptosis is a primary goal of many anticancer therapies. Cyanidin glycosides have been shown to trigger this process in cancer cells through multiple pathways.

In MCF-7 breast cancer cells, cyanidin-3-O-glucoside (C3G) was found to have dose-dependent cytotoxic effects, with flow cytometry results indicating that over 51.5% of cells underwent apoptosis after 24 hours of exposure. nih.govresearchgate.net This apoptotic effect is mediated by key regulatory proteins. C3G treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govresearchgate.netarchivesofmedicalscience.com The resulting increase in the Bax/Bcl-2 ratio is a critical step that points to the involvement of the mitochondrial (intrinsic) pathway in apoptosis. nih.govnih.gov

Furthermore, the activation of caspases, which are proteases that execute the process of apoptosis, is a hallmark of this cell death pathway. Studies have confirmed that C3G treatment leads to the activation of caspase-3, a key executioner caspase, in both breast and other cancer cell lines. biopurify.cnnih.govarchivesofmedicalscience.com

Table 2: Pro-Apoptotic Mechanisms of Cyanidin Glycosides

Compound Cell Line Mechanism Reference
Cyanidin-3-O-glucoside (C3G) MCF-7 (Breast Cancer) Increased Bax/Bcl-2 ratio, Caspase-3 activation nih.govresearchgate.netarchivesofmedicalscience.com

The progression of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by cyclins and CDK inhibitors. The ability of a compound to modulate these key regulators is central to its anti-proliferative effects.

Research on cyanidin-3-O-glucoside (C3G) has shown that it can alter the expression of several of these crucial proteins. In HS578T human breast cancer cells, treatment with C3G resulted in the downregulation of protein levels of CDK-1, CDK-2, Cyclin B1, and Cyclin D1. biopurify.cn The reduction in the levels of the CDK-1/Cyclin B1 complex is consistent with the observed G2/M arrest. biopurify.cn Similarly, the downregulation of CDK-2 and Cyclin D1 affects the G1/S transition. Other studies have noted that C3G can increase the expression of p21, a CDK inhibitor that acts as a negative regulator of the cell cycle. archivesofmedicalscience.com

Table 3: Modulation of Cell Cycle Regulators by Cyanidin-3-O-glucoside (C3G)

Cell Line Regulated Protein Effect Reference
HS578T (Breast Cancer) CDK-1 Downregulation biopurify.cn
CDK-2 Downregulation biopurify.cn
Cyclin B1 Downregulation biopurify.cn
Cyclin D1 Downregulation biopurify.cn

Enzyme Modulatory Activities

Beyond their effects on cell proliferation and apoptosis, cyanidin glycosides have been investigated for their ability to modulate the activity of specific enzymes involved in pathological processes.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. frontiersin.orgnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout, making XO a significant therapeutic target. frontiersin.orgnih.gov Many flavonoid compounds have been studied for their XO inhibitory potential. researchgate.net However, structure-activity relationship studies have revealed that glycosylation, the attachment of a sugar moiety, can significantly reduce the inhibitory activity of flavonoids against xanthine oxidase. nih.govresearchgate.net Therefore, while the cyanidin aglycone (the non-sugar part) may possess inhibitory activity, its glycosylated forms, such as Cyanidin-3-o-lathyroside, are expected to be less potent inhibitors of this enzyme. researchgate.net

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. japsonline.com The COX-2 isoform is often upregulated at sites of inflammation and in various cancers. nih.gov

Studies have demonstrated that cyanidin-3-O-glucoside (C3G) can effectively suppress the expression of COX-2. nih.gov In human keratinocyte (HaCaT) cells exposed to UVB radiation, C3G was shown to prevent apoptosis by scavenging reactive oxygen species (ROS) and suppressing the expression of COX-2. nih.gov Similarly, in THP-1 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pretreatment with C3G resulted in a dose-dependent inhibition of COX-2 expression at both the mRNA and protein levels. nih.govresearchgate.net This inhibitory action on COX-2 highlights the anti-inflammatory potential of this class of compounds.

Table 4: Enzyme Inhibitory Activities of Cyanidin Glycosides

Enzyme Compound Model System Effect Reference
Xanthine Oxidase Flavonoid Glycosides (General) In Vitro Glycosylation reduces inhibitory activity nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Cyanidin-3-O-glucoside (C3G) UVB-exposed HaCaT cells Suppression of expression nih.gov

Table 5: List of Compounds Mentioned

Compound Name
Cyanidin-3-o-lathyroside chloride
Cyanidin-3-O-glucoside (C3G)
Bcl-2
Bax
Caspase-3
Cyclin D1
p21
CDK-1
CDK-2
Cyclin B1
Cyclin E
Xanthine
Uric Acid

Angiotensin-Converting Enzyme (ACE) Inhibition

While direct studies on Cyanidin-3-o-lathyroside chloride are limited, research on closely related cyanidin glycosides demonstrates notable inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Bioassay-guided fractionation of an aqueous extract from Hibiscus sabdariffa identified Cyanidin-3-O-sambubioside as a potent ACE inhibitor. nih.gov Kinetic studies suggest that this compound inhibits ACE activity by competing with the substrate for the enzyme's active site. nih.gov This competitive inhibition is a significant finding, as it aligns with the traditional use of Hibiscus sabdariffa as an antihypertensive agent. nih.gov The IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity, was determined for this related compound. nih.gov

Table 1: ACE Inhibition by a Related Cyanidin Glycoside

CompoundIC₅₀ (μg/mL)Mechanism of InhibitionSource
Cyanidin-3-O-sambubioside68.4Competitive nih.gov

This evidence suggests that the cyanidin backbone, common to both sambubioside and lathyroside forms, is likely crucial for the observed ACE inhibitory effect.

Interaction with Drug-Metabolizing Enzymes and Transporters in Preclinical Systems

The interaction of Cyanidin-3-o-lathyroside chloride with drug-metabolizing enzymes and transporters is a critical area of investigation to understand its potential for drug-herb interactions.

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are essential for the metabolism of approximately 50% of clinically prescribed drugs. mdpi.com Inhibition of these enzymes can lead to altered drug efficacy and potential toxicity. mdpi.comnih.gov

Studies on various anthocyanins and their aglycons (the non-sugar portion) have shown they can inhibit CYP3A4 activity in a concentration-dependent manner. nih.gov However, the inhibitory activity of anthocyanins like cyanidin and its glycosides is considered weak compared to other flavonoids or compounds like furanocoumarins found in grapefruit. nih.gov For instance, the IC₅₀ values for a range of anthocyanins and their metabolites against CYP3A4 were found to be in the micromolar range, from 12.2 µM to over 7,800 µM. nih.gov Other research has also noted that compounds like curcumin (B1669340) can inhibit CYP1A1 and CYP3A4 in vitro. researchgate.net

Table 2: General Inhibitory Concentrations of Anthocyanins against CYP3A4

Compound ClassIC₅₀ Range (µM)Inhibitory PotencySource
Anthocyanins/Anthocyanidins12.2 - 7842Weak nih.gov

While specific data for Cyanidin-3-o-lathyroside chloride is not available, the general consensus for the class suggests a low potential for clinically significant CYP3A4 inhibition at typical dietary intake levels. nih.gov

Organic Anion-Transporting Polypeptides, such as OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3), are crucial transporters that facilitate the uptake of a wide array of endogenous compounds and drugs from the blood into the liver. nih.govnih.govresearchgate.net These transporters play a significant role in drug disposition and are a focus of research for potential drug-drug interactions. nih.gov They transport numerous substances, including bile acids, statins, and certain chemotherapeutic agents. nih.gov

Currently, there is no specific research available detailing the effects of Cyanidin-3-o-lathyroside chloride or other cyanidin compounds on the activity of OATP1B1 or OATP1B3 transporters. Further investigation is required to determine if this anthocyanin acts as a substrate or inhibitor for these important solute carriers.

Effects on Cellular Metabolism and Signaling Pathways

Cyanidin-3-o-lathyroside chloride and its analogs have been shown to modulate fundamental cellular processes, including calcium metabolism and cholesterol homeostasis, through various signaling pathways.

Research indicates that Cyanidin-3-o-lathyroside chloride possesses the ability to activate calcium metabolism within cells. biosynth.com This activity is significant as intracellular calcium signaling is a vital component of numerous physiological processes.

Studies on related cyanidin glycosides provide further insight into this mechanism. For example, Cyanidin-3-rutinoside (B1257026) has been found to stimulate insulin (B600854) secretion in pancreatic β-cells by promoting calcium (Ca²⁺) influx through L-type voltage-dependent calcium channels and activating the PLC-IP₃ pathway. nih.gov Similarly, Cyanidin-3-O-glucoside has been shown to regulate bone mineralization and calcium homeostasis by promoting the expression of osteocalcin, a protein involved in calcium deposition in bone tissue. nih.gov

Closely related anthocyanins have been demonstrated to modulate the Liver X Receptor alpha (LXRα) pathway, a key regulator of cholesterol, fatty acid, and glucose homeostasis.

In high-glucose-stimulated human kidney cells (HK-2), anthocyanins such as Cyanidin-3-O-β-glucoside chloride (C3G) and cyanidin chloride were found to significantly enhance cholesterol efflux. nih.gov This effect was linked to a marked increase in the expression of both LXRα and the ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. nih.gov The study confirmed that the anthocyanin-mediated increase in cholesterol efflux was dependent on the LXRα pathway. nih.gov

Furthermore, in mouse primary hepatocytes, C3G was shown to function as an agonist of LXRα. nih.gov This activation of LXRα led to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which in turn promoted fecal bile acid excretion and reduced hypercholesterolemia. nih.gov These findings suggest that the activation of the LXRα-CYP7A1 pathway is a primary mechanism behind the hypocholesterolemic effects of these cyanidin compounds. nih.gov

Influence on RANKL-Mediated Osteoclastogenesis Signaling (for Cyanidin Chloride)

The overproduction and excessive activation of osteoclasts, the cells responsible for bone resorption, are hallmarks of osteolytic conditions such as osteoporosis and inflammatory bone erosion. nih.govbioquant.com Research has demonstrated that Cyanidin Chloride, an anthocyanin, plays a significant role in mitigating these conditions by inhibiting the signaling pathways that lead to the formation and activation of osteoclasts. nih.govbioquant.com

Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine that drives the differentiation of macrophage precursor cells into mature osteoclasts. researchgate.net Cyanidin Chloride has been shown to effectively inhibit this RANKL-induced osteoclast formation. nih.gov This inhibitory effect extends to the suppression of bone resorption activity, as evidenced by studies on hydroxyapatite (B223615) resorption. nih.govbioquant.com

Detailed Mechanistic Insights:

The mechanism by which Cyanidin Chloride exerts its effects involves the modulation of several critical downstream signaling molecules in the RANKL pathway.

Inhibition of NF-κB Pathway: Cyanidin Chloride has been found to inhibit the activation of NF-κB, a crucial transcription factor for osteoclastogenesis. nih.gov It achieves this by suppressing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB-α degradation, Cyanidin Chloride keeps NF-κB inactive, thereby blocking the transcription of genes required for osteoclast development.

Attenuation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK), is another important signaling cascade in osteoclast differentiation. nih.gov Studies have revealed that Cyanidin Chloride attenuates the phosphorylation of ERK, indicating a disruption of this signaling pathway. nih.gov

Suppression of Key Transcription Factors: The expression of master transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells, calcineurin-dependent 1 (NFATc1), is significantly downregulated by Cyanidin Chloride. nih.govnih.gov The induction of both c-Fos and NFATc1 is a critical step in RANKL-stimulated osteoclast differentiation. nih.gov By inhibiting the expression of these factors, Cyanidin Chloride effectively halts the differentiation program. nih.gov

Abrogation of Calcium Signaling: RANKL stimulation typically induces oscillations in intracellular calcium concentrations, which is a necessary signal for the activation of NFATc1. nih.gov Research has shown that Cyanidin Chloride abrogates these RANKL-induced calcium oscillations, further contributing to the suppression of NFATc1 activation. nih.govnih.gov

The inhibitory effects of Cyanidin Chloride are dose-dependent. Lower concentrations of cyanidin (< 1 µg/ml) have been observed to have a promoting effect on osteoclastogenesis, while higher concentrations (> 10 µg/ml) demonstrate a clear inhibitory effect. nih.gov This dual effect is reflected in the regulation of fusogenic genes like DC-STAMP and OC-STAMP, as well as osteoclast-related genes such as NFATc1, mitf, and c-fos. nih.gov

In vivo studies using ovariectomized mouse models, which mimic postmenopausal osteoporosis, have confirmed the protective effects of Cyanidin Chloride against bone loss. nih.gov These findings underscore the therapeutic potential of Cyanidin Chloride for managing osteolytic diseases. nih.gov

Table of Research Findings on Cyanidin Chloride's Effect on Osteoclastogenesis:

Target/Process Effect of Cyanidin Chloride References
Osteoclast FormationInhibition nih.gov
Hydroxyapatite ResorptionInhibition nih.gov
RANKL-induced Osteoclast Marker Gene Expression (ctr, ctsk, trap)Inhibition nih.govbioquant.com
RANKL-induced NF-κB ActivationInhibition nih.gov
IκB-α DegradationSuppression nih.gov
Phosphorylation of ERKAttenuation nih.gov
RANKL-induced Calcium OscillationsAbrogation nih.govnih.gov
Activation of NFATc1Suppression nih.govnih.gov
Expression of c-FosSuppression nih.gov
Ovariectomy-induced Bone LossProtection Against nih.gov

Structure Activity Relationships and Molecular Interactions

Influence of Glycosylation Pattern on Biological Efficacy and Stability

The attachment of sugar units to the cyanidin (B77932) core, a process known as glycosylation, significantly modulates the compound's biological activity and stability. The specific sugar, its position, and the linkage type all play critical roles.

For instance, studies on various cyanidin glycosides have revealed that the type of disaccharide attached can significantly influence activity. Research comparing different cyanidin-3-glycosides showed that those with 1→6 linked disaccharides had the highest yield of pyranoanthocyanin formation, a reaction that enhances color stability, with approximately 31% yield. nih.gov This was followed by cyanidin-3-monoglycosides at around 20%, while those with 1→2 disaccharides had the lowest yields (5-7%). nih.gov This highlights that the glycosidic linkage is a more critical determinant of this particular stability-enhancing reaction than the mere size of the sugar substituent. nih.gov

Furthermore, the presence of a disaccharide at the C3 position can significantly inhibit certain biological activities compared to the aglycone or monosaccharide-substituted cyanidins. nih.gov Conversely, an additional sugar group at the C5 position does not appear to alter the inhibition of reactive oxygen species (ROS) generation compared to 3-O-glycosides of cyanidin. nih.gov This suggests a complex relationship where the position and type of glycosylation can either enhance or diminish specific biological effects.

Role of Sugar Moieties in Solubility, Stability, and Bioactivity

The sugar portion of Cyanidin-3-o-lathyroside chloride, lathyrose (a disaccharide composed of xylose and galactose), is crucial for its physical and biological properties. Generally, glycosylation increases the water solubility of anthocyanins, which is a critical factor for their bioavailability. nih.gov The glucose moiety in the related compound, cyanidin-3-O-glucoside, for example, improves its solubility. nih.gov

The sugar moiety also influences stability. For example, acylation of the sugar group, the addition of an acyl group, has been shown to significantly improve the thermostability and photostability of cyanidin-3-O-glucoside. mdpi.com Specifically, acylation with methyl salicylate (B1505791) showed the best stability improvements. mdpi.com This modification can also enhance antioxidant properties, with the specific acyl donor influencing the activity in different systems (aqueous vs. lipid). mdpi.com

In terms of bioactivity, the sugar moiety can affect how the molecule interacts with cellular transporters. The transport of some anthocyanin glycosides across enterocytes may involve glucose transporters like SGLT1 and GLUT2. researchgate.net The specific conformation of the sugar moiety and the B-ring of the cyanidin aglycone appears to be important for this interaction. mdpi.com

Impact of Aglycone Structure (Cyanidin) on Activity Profile

The core structure, cyanidin, is a potent bioactive component in its own right. As an aglycone, cyanidin has been shown to inhibit the expression of cyclooxygenase 2 (COX-2), an enzyme involved in inflammation. nih.gov It also influences the function of endothelial cells and provides protection against oxidative injury. nih.gov Furthermore, cyanidin can reduce intracellular reactive oxygen species (ROS) levels and inhibit the proliferation of various cancer cell lines. nih.gov

The antioxidant capacity of anthocyanidins is strongly linked to the structure of the B-ring. The presence of two hydroxyl groups at the 3' and 4' positions in the B-ring of cyanidin is crucial for its potent antioxidant activity, as these groups can readily donate electrons. mdpi.com

While the aglycone is highly active, its glycosylation to form compounds like Cyanidin-3-o-lathyroside chloride is essential for its stability and bioavailability in biological systems. The aglycone form, while lipophilic, is often unstable and may not be readily absorbed. researchgate.net

Effects of Hydroxyl and Methoxyl Groups on Chromophore Properties and Biological Roles

The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the anthocyanidin structure are fundamental to both its color (chromophore properties) and its biological activities. mostwiedzy.plnih.gov

Chromophore Properties: The specific pattern of these substituents on the A and B rings of the cyanidin backbone determines the wavelength of light absorbed, and thus the color of the molecule. nih.gov

Biological Roles: The antioxidant activity of anthocyanidins is directly related to the number and arrangement of hydroxyl groups. An increase in the number of hydroxyl groups generally leads to higher antioxidant activity. nih.gov Conversely, the replacement of a hydroxyl group with a methoxyl group tends to decrease antioxidant capacity. mdpi.com This is because the hydroxyl groups, particularly those on the B-ring, are the primary sites for scavenging free radicals. mdpi.com Studies have consistently shown that anthocyanidins with more hydroxyl groups, like delphinidin, exhibit stronger antioxidant effects than those with fewer, such as pelargonidin, or those with methoxyl groups like peonidin (B1209262) and malvidin. nih.gov

Conformational Dynamics and Their Role in Molecular Interactions

The three-dimensional shape and flexibility of Cyanidin-3-o-lathyroside chloride are important for its interactions with biological targets. The glycosidic bond between the cyanidin aglycone and the lathyrose sugar is not rigid, allowing for a degree of rotational freedom. This flexibility can influence how the molecule fits into the binding sites of proteins and other biological macromolecules.

For the related compound cyanidin-3-O-glucoside, molecular dynamics simulations have shown that the steric hindrance of the glucose moiety can affect the coplanarity of the B-ring with the rest of the molecule, which in turn can influence its electrochemical properties and antioxidant power. nih.gov The conformation of the B-ring and the attached sugar moiety is also thought to be critical for its interaction with cellular transporters. mdpi.com

Ligand-Protein Binding Studies and Molecular Docking Predictions

Molecular docking studies provide valuable insights into how anthocyanins like Cyanidin-3-o-lathyroside chloride might interact with specific protein targets at a molecular level.

For example, molecular docking analysis of cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside with the NLRP3 protein, a key component of the inflammasome, has been performed. researchgate.net These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. In the case of cyanidin-3-O-glucoside, it was shown to form several crucial hydrogen bonds with amino acid residues in the NLRP3 protein, suggesting a high affinity and a potential mechanism for inhibiting inflammasome activation. researchgate.net

In another study, the interaction of cyanidin-3-O-glucoside with β-amyloid (Aβ) fibrils, which are associated with Alzheimer's disease, was investigated. nih.gov The positively charged flavylium (B80283) cation of the cyanidin core was found to interact with negatively charged regions on the Aβ polymorphs. nih.gov The study suggested that cyanidin-3-O-glucoside preferentially binds to the monomeric form of Aβ over the fibrillar form, potentially disrupting the aggregation process. nih.gov

These types of in silico studies, while predictive, are instrumental in guiding further experimental research to validate the biological activities of Cyanidin-3-o-lathyroside chloride and related compounds.

Interactive Data Table: Properties of Cyanidin and Related Glycosides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Cyanidin-3-o-lathyroside chloride C26H29O15Cl616.95Cyanidin aglycone with a lathyrose (xylose-galactose) disaccharide at the 3-position.
Cyanidin C15H11O6+287.24The aglycone core structure with hydroxyl groups at positions 3, 5, 7, 3', and 4'.
Cyanidin-3-O-glucoside C21H21O11+449.38Cyanidin with a single glucose molecule at the 3-position.
Cyanidin-3-O-rutinoside C27H31O15+595.52Cyanidin with a rutinose (rhamnose-glucose) disaccharide at the 3-position.
Cyanidin-3-O-galactoside C21H21O11+449.38Cyanidin with a single galactose molecule at the 3-position.

Stability, Degradation Pathways, and Preservation Research

Factors Influencing Chemical Stability (e.g., pH, Temperature, Light, Oxygen)

The stability of the cyanidin (B77932) chromophore is significantly influenced by its surrounding environment. Factors such as pH, temperature, light exposure, and the presence of oxygen play pivotal roles in the preservation or degradation of the molecule. researchgate.netresearchgate.net

pH: The pH of the medium is one of the most critical factors determining the structure and color of anthocyanins. At low pH values (typically below 3), the molecule predominantly exists in its most stable and intensely colored form, the red flavylium (B80283) cation. As the pH increases towards neutrality, the flavylium cation undergoes hydration reactions, leading to the formation of a colorless carbinol pseudobase and eventually a pale yellow chalcone (B49325) structure. mdpi.com At mildly alkaline pH (6-8), a blue/purple quinoidal base may form, though this form is often transient and prone to degradation. researchgate.net

Temperature: Elevated temperatures accelerate the rate of degradation reactions. researchgate.net Heat can promote the hydrolysis of the glycosidic bond and hasten the opening of the pyrylium (B1242799) ring to form chalcone, leading to a loss of color and structure. mdpi.com Studies on the thermal stability of C3G, a related compound, show a significant decrease in color intensity and a higher rate of degradation at elevated temperatures. researchgate.netnih.gov

Light: Exposure to light, particularly UV light, can induce photodegradation of the anthocyanin structure. Light provides the energy to excite the molecule, making it more susceptible to reactions with other components in the matrix, such as oxygen, leading to bleaching and decomposition. mdpi.com

Oxygen: The presence of oxygen facilitates oxidative degradation. The phenolic hydroxyl groups on the cyanidin structure are susceptible to oxidation, which can lead to the formation of quinones and subsequent polymerization or cleavage of the molecule, resulting in browning and loss of the characteristic red-purple color. researchgate.netresearchgate.net

Table 1: Influence of Environmental Factors on Cyanidin Glycoside Stability

FactorEffect on StabilityResulting Form/Outcome
Low pH (<3) High StabilityRed flavylium cation is the predominant, stable form.
Neutral pH (≈7) Low StabilityFormation of colorless carbinol pseudobase and yellow chalcone. mdpi.com
High Temperature Low StabilityAccelerates hydrolysis and degradation reactions, causing color loss. researchgate.netmdpi.com
Light Exposure Low StabilityPromotes photodegradation and bleaching. mdpi.com
Oxygen Low StabilityFacilitates oxidative degradation, leading to browning. researchgate.netresearchgate.net

Mechanisms of Degradation in Various Media

The degradation of cyanidin-3-O-lathyroside chloride proceeds through several chemical pathways, largely dictated by the factors mentioned above. The core mechanism often involves the transformation of the stable flavylium cation into less stable intermediates.

The primary degradation pathway involves the nucleophilic attack of water on the pyrylium ring of the anthocyanin. mdpi.comresearchgate.net This reaction is highly pH-dependent. At acidic pH, the flavylium cation is favored. As pH rises, water attacks the C2 position, forming the carbinol pseudobase. This is a reversible equilibrium, but the carbinol can undergo a further, irreversible tautomeric rearrangement to form the chalcone pseudobase. mdpi.com This chalcone is typically yellow and is much less stable, readily degrading into smaller phenolic acids and aldehydes. researchgate.net

Oxidative degradation is another significant pathway. This can be catalyzed by enzymes like polyphenol oxidase (PPO), metals, or the presence of other compounds like ascorbic acid. researchgate.netnih.gov Ascorbic acid, while an antioxidant, can paradoxically accelerate anthocyanin degradation. One proposed mechanism involves the generation of hydroxyl radicals via the Haber-Weiss reaction, which then attack the anthocyanin structure. researchgate.net Another pathway involves the direct condensation of ascorbic acid with the anthocyanin. The enzymatic oxidation of other phenols, such as (-)-epicatechin, can produce reactive o-quinones that, in turn, can induce the degradation of cyanidin glycosides. nih.gov

Strategies for Enhancing Stability in Research Matrices

To mitigate degradation and preserve the integrity of Cyanidin-3-O-lathyroside chloride in research settings, several strategies can be employed. These methods focus on controlling environmental factors and using protective chemical or physical barriers.

pH and Temperature Control: The most straightforward strategy is to maintain the compound in an acidic aqueous solution (pH < 3) and store it at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) in the dark. mdpi.com

Nanoencapsulation: A highly effective modern technique is nanoencapsulation, which involves entrapping the anthocyanin within a protective nanocarrier. researchgate.net This creates a physical barrier against oxygen, light, and reactive molecules. Materials used for encapsulation include:

Liposomes: These phospholipid vesicles can encapsulate hydrophilic compounds like cyanidin glycosides, shielding them from external factors. nih.gov

Polysaccharides: Chitosan, alginate, and maltodextrin (B1146171) are commonly used to form protective matrices around the anthocyanin. mdpi.comnih.gov

Proteins: Whey protein and ferritin nanocages have been used to encapsulate C3G, enhancing its stability under acidic and high-temperature conditions. nih.gov

Acylation: The enzymatic or chemical addition of acyl groups (e.g., from fatty acids) to the sugar moiety of the anthocyanin can increase its stability. researchgate.net This process, known as acylation, can enhance color stability and protect the molecule from hydrolytic degradation. nih.govresearchgate.net It can also improve the compound's solubility in more lipophilic systems. researchgate.net

Inert Atmosphere: Storing samples under an inert gas, such as nitrogen or argon, can displace oxygen and significantly reduce oxidative degradation.

Table 2: Strategies for Enhancing the Stability of Cyanidin Glycosides

StrategyMechanism of ProtectionKey Materials/Methods
Environmental Control Minimizes reaction kinetics and prevents activation of degradation pathways.Acidic buffer (pH < 3), low temperature, protection from light. mdpi.com
Nanoencapsulation Creates a physical barrier against light, oxygen, and adverse pH. researchgate.netLiposomes, chitosan, alginate, whey protein. mdpi.comnih.gov
Acylation Increases molecular stability, often by intramolecular co-pigmentation and steric hindrance. researchgate.netEnzymatic esterification with fatty acids. nih.gov
Inert Atmosphere Removes oxygen to prevent oxidative degradation reactions.Storage under nitrogen or argon gas.

Advanced Research Directions and Knowledge Gaps

Role of Gut Microbiome in Cyanidin-3-o-lathyroside Metabolism and Bioactivity

A significant knowledge gap exists regarding the interaction between Cyanidin-3-o-lathyroside chloride and the gut microbiome. The metabolism and bioactivity of many anthocyanins are intrinsically linked to their transformation by intestinal bacteria. acs.orgtandfonline.comnih.gov A large portion of dietary anthocyanins is not absorbed in the upper gastrointestinal tract and thus reaches the large intestine, where the gut microbiota metabolizes them. tandfonline.comnih.gov This microbial catabolism often results in the formation of new, smaller phenolic compounds that may be more readily absorbed and possess different or enhanced bioactivity compared to the parent compound. acs.orgscilit.com

Research on related cyanidin (B77932) glycosides has shown that human intestinal bacteria can degrade them into various metabolites, including phenolic acids like protocatechuic acid and simple phenols. acs.orgnih.govmdpi.com For instance, studies comparing germ-free rats with those having human microbiota (HMA) demonstrated that the presence of intestinal bacteria significantly increased the recovery and diversity of metabolites from Cyanidin-3-O-glucoside (C3G). nih.gov The HMA rats excreted higher levels of both unconjugated and conjugated C3G products, such as 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde. nih.gov

Furthermore, anthocyanins can act as prebiotics, modulating the composition of the gut microbiota. acs.orgscilit.com Studies have reported that anthocyanin consumption can encourage the growth of beneficial bacteria, such as Bifidobacterium spp., while inhibiting potentially pathogenic species like Clostridium histolyticum. nih.gov

Future research must, therefore, focus on:

In vitro fermentation studies using human fecal slurries to identify the specific metabolites produced from Cyanidin-3-o-lathyroside chloride by the gut microbiota.

Animal studies utilizing human microbiota-associated models to understand the in vivo metabolism and the resulting impact on the host's metabolome. nih.gov

Investigating the prebiotic potential of Cyanidin-3-o-lathyroside chloride, specifically its effects on the diversity and composition of gut microbial populations. tandfonline.comnih.gov

Table 1: Known Gut Microbial Metabolites of Related Cyanidin Glycosides

Parent Compound Metabolite Reference
Cyanidin-3-O-glucoside (C3G) Protocatechuic acid (3,4-dihydroxybenzoic acid) nih.govmdpi.com
Cyanidin-3-O-glucoside (C3G) Phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde) nih.govmdpi.com
Cyanidin-3-O-glucoside (C3G) Vanillic acid mdpi.com
Cyanidin-3-O-glucoside (C3G) Ferulic acid mdpi.com
Cyanidin-3-O-glucoside (C3G) 3-Hydroxycinnamic acid nih.gov

Development of Advanced Delivery Systems for Enhanced Biological Efficacy

A primary challenge limiting the application of anthocyanins, and likely Cyanidin-3-o-lathyroside chloride, is their inherent instability and low bioavailability. mdpi.comnih.govnih.gov These compounds are susceptible to degradation under various environmental conditions such as pH, light, and temperature, which compromises their biological activity. mdpi.comresearchgate.net Consequently, a critical area of research is the development of advanced delivery systems to protect the compound and enhance its efficacy.

Nanoencapsulation has emerged as a promising technology to improve the stability and bioavailability of anthocyanins like C3G. mdpi.comnih.gov This involves entrapping the bioactive compound within a nanocarrier, shielding it from degradative environmental factors. mdpi.comencyclopedia.pub

Key research directions include:

Formulation and Characterization: Developing and optimizing nano- and micro-encapsulation systems for Cyanidin-3-o-lathyroside chloride. This involves exploring various food-grade biopolymers as carrier materials.

Stability and Release Studies: Assessing the ability of these delivery systems to protect the compound under simulated gastrointestinal conditions and control its release at target sites.

Bioavailability Assessment: Conducting in vivo studies to confirm whether these advanced delivery systems translate to enhanced absorption and bioavailability of Cyanidin-3-o-lathyroside chloride and its metabolites. nih.govmdpi.com

Table 2: Encapsulation Materials and Techniques for Anthocyanins

Encapsulation Material Technique Desired Outcome Reference
Polysaccharides (Pectin, Gums, Chitosan) Spray-drying, Freeze-drying, Ionic gelation Improved stability, Controlled release mdpi.comresearchgate.netencyclopedia.pub
Proteins (Whey protein, Caseinate, Gelatin) Emulsification, Coacervation Enhanced bioavailability, Protection from pH degradation mdpi.comnih.govresearchgate.net
Lipids/Phospholipids (Lecithin) Liposome formation, Emulsions (W/O/W) Increased stability and bioavailability, Protection from pH-induced changes mdpi.commdpi.com
Nanoparticles (Ferritin nanocages) Self-assembly Enhanced stability and cellular transport mdpi.comencyclopedia.pub

Comprehensive Elucidation of Upstream and Downstream Signaling Cascades in Preclinical Models

The biological effects of anthocyanins are mediated through the modulation of complex intracellular signaling pathways. While there is no specific data for Cyanidin-3-o-lathyroside chloride, research on C3G provides a foundation for future investigations. C3G has been shown to influence numerous pathways involved in inflammation, cell cycle regulation, apoptosis, and metabolism. nih.govnih.govnih.gov

For example, C3G can suppress inflammatory responses by inhibiting pathways such as NF-κB and mitogen-activated protein kinase (MAPK). mdpi.comnih.govmdpi.com In cancer cell models, it has been found to induce apoptosis and arrest the cell cycle by generating reactive oxygen species (ROS) that in turn activate MAPK, STAT3, and NF-κB signaling pathways. nih.govmdpi.com In other contexts, it can block tumor growth by inhibiting the JNK pathway. rsc.org Furthermore, C3G can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, thereby influencing processes like gluconeogenesis. nih.govnih.gov

Future preclinical studies on Cyanidin-3-o-lathyroside chloride should aim to:

Utilize relevant cell culture models (e.g., cancer cells, endothelial cells, immune cells) to screen for the modulation of key signaling proteins.

Employ animal models of disease (e.g., inflammation, metabolic syndrome, cancer) to validate the in vitro findings and understand the systemic effects on signaling cascades. nih.gov

Map the complete signaling networks, identifying both upstream activators (e.g., membrane receptors) and downstream effectors (e.g., transcription factors, enzymes) to fully understand its mechanism of action.

Comparative Omics Studies to Uncover Novel Biological Networks

Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, unbiased approach to uncover the full spectrum of biological activities of a compound. frontiersin.org Such studies are completely lacking for Cyanidin-3-o-lathyroside chloride.

Applying these technologies would represent a significant leap forward. For instance, integrated 16S rRNA sequencing and metabolomics have been used to link the effects of C3G on gut microbiota to specific changes in host metabolism, such as alterations in lipid and amino acid metabolism. frontiersin.orgnih.gov Non-targeted cellular metabolomics revealed that a related compound, cyanidin-3-O-arabinoside, exerts anti-tumor effects on Caco-2 cells by inducing apoptosis and disrupting cell membrane synthesis and energy metabolism. researchgate.net

Future research should prioritize:

Transcriptomics and Proteomics: To identify genes and proteins whose expression is significantly altered in cells or tissues exposed to Cyanidin-3-o-lathyroside chloride, revealing affected pathways and networks.

Metabolomics: To profile the changes in small-molecule metabolites in biofluids (plasma, urine) and tissues following administration, providing a functional readout of its physiological impact. frontiersin.org

Integrated Multi-Omics Analysis: Combining datasets from different omics platforms to build comprehensive models of the compound's mechanism of action, linking microbial changes to host metabolic and signaling responses. nih.govfrontiersin.org

Investigation of Synergistic and Antagonistic Interactions with Other Phytochemicals

Phytochemicals are rarely consumed in isolation. Their biological effects can be significantly influenced by interactions with other compounds present in the diet. mdpi.com These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the effects are diminished). There is currently no information on how Cyanidin-3-o-lathyroside chloride interacts with other phytochemicals.

Research on related compounds highlights the importance of this area. A recent study demonstrated a synergistic effect between C3G and catechin (B1668976) in managing hyperlipidemia. frontiersin.org The combination was more effective at downregulating genes involved in lipid metabolism (such as SREBP-1 and FAS) than either compound alone. frontiersin.org Conversely, it is plausible that other dietary components could interfere with the absorption or activity of Cyanidin-3-o-lathyroside chloride. mdpi.com

Key research directions include:

In Vitro Screening: Systematically testing combinations of Cyanidin-3-o-lathyroside chloride with other common dietary phytochemicals (e.g., other flavonoids, phenolic acids, carotenoids) in cell-based assays to identify synergistic or antagonistic effects on specific biological endpoints.

Mechanism of Interaction: Investigating the basis for any observed interactions, such as effects on mutual stability, absorption, metabolism, or targeting complementary signaling pathways.

Complex Mixture Studies: Evaluating the effects of extracts or food matrices rich in Cyanidin-3-o-lathyroside (if natural sources are identified) or defined mixtures in preclinical models to understand its bioactivity in a more realistic dietary context. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.